rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one
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Overview
Description
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a decahydro-pyrido-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a pyridine derivative and a suitable amine, followed by cyclization using a dehydrating agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other functional groups.
Scientific Research Applications
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which are essential for cell growth and differentiation. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure, known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Another pyrimidine derivative with potential therapeutic applications.
Quinazoline: A fused pyrimidine compound with diverse biological activities.
Uniqueness
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one is unique due to its specific decahydro-pyrido-pyrimidine ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
2770895-51-5 |
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Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H13N3O/c11-7-9-3-5-1-2-8-4-6(5)10-7/h5-6,8H,1-4H2,(H2,9,10,11)/t5-,6-/m0/s1 |
InChI Key |
QOKQCHFUXVEDOX-WDSKDSINSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC(=O)N2 |
Canonical SMILES |
C1CNCC2C1CNC(=O)N2 |
Origin of Product |
United States |
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